

VU0463271 Quarterhydrate: A Selective KCC2 Inhibitor for Neuroscience Research

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Compound of Interest

Compound Name: VU0463271 quarterhydrate

Cat. No.: B15587180

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The K⁺/Cl⁻ cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific membrane protein crucial for establishing and maintaining the low intracellular chloride concentration ([Cl⁻]_i) necessary for fast hyperpolarizing synaptic inhibition mediated by GABA_A and glycine receptors in the mature central nervous system. Dysregulation of KCC2 function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and schizophrenia, making it a compelling target for therapeutic intervention. VU0463271 is a potent and selective inhibitor of KCC2, serving as a critical tool for elucidating the physiological and pathological roles of this transporter. This technical guide provides a comprehensive overview of **VU0463271 quarterhydrate**, including its pharmacological properties, detailed experimental protocols for its use, and its effects on neuronal signaling.

Core Compound Properties

VU0463271, with the chemical name N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide, is a well-characterized antagonist of KCC2.^[1] The quarterhydrate form is often used in experimental settings.

Data Presentation

The following tables summarize the key quantitative data regarding the potency, selectivity, and effects of VU0463271.

Table 1: In Vitro Potency and Selectivity of VU0463271

Target	Assay Type	Measured Parameter	Value	Reference
KCC2	Thallium Flux Assay	IC50	61 nM	[1] [2] [3]
NKCC1	Thallium Flux Assay	Selectivity	>100-fold vs. KCC2	[1] [2]
Panel of 68 GPCRs, ion channels, and transporters	Various	Activity	No significant activity	[1]

Table 2: Electrophysiological Effects of VU0463271 on Cultured Hippocampal Neurons

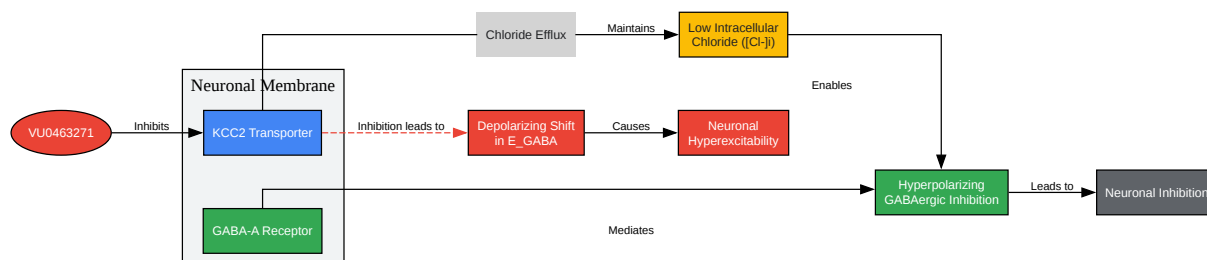
Parameter	Condition	Concentration of VU0463271	Result	Reference
GABA Reversal Potential (EGABA)	Gramicidin Perforated Patch-Clamp	10 μ M	Depolarizing shift from -76 ± 5 mV to -36 ± 2 mV	[4]
Intracellular Chloride ([Cl ⁻] _i)	Calculated from EGABA	10 μ M	Increase from 9.8 ± 1.6 mM to 39.1 ± 2.6 mM	[4]
Spontaneous Action Potentials	Current-Clamp	10 μ M	Increased firing rate	[5]

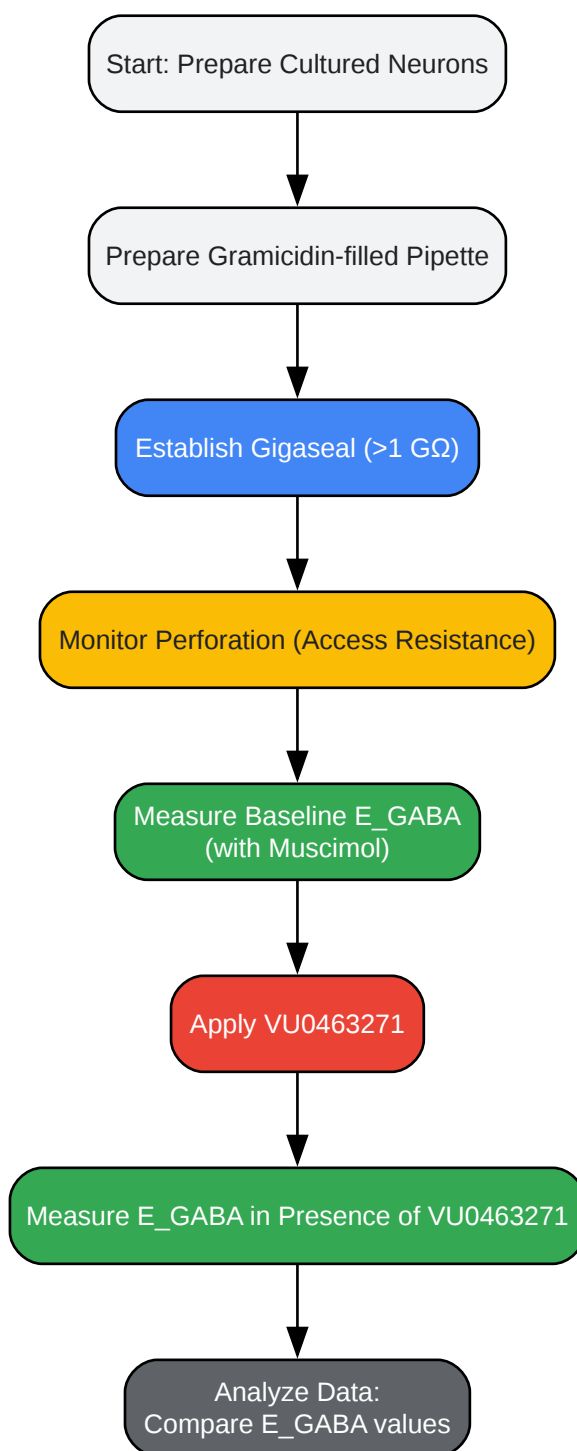
Table 3: In Vivo Effects of VU0463271 in Mice

Experimental Model	Administration Route	Effect	Reference
Healthy Adult Mice	Microinfusion into dorsal hippocampus	Induction of epileptiform discharges	[4] [5]
Low-Mg2+ model of epilepsy in hippocampal slices	Bath application	Induction of unremitting recurrent epileptiform discharges	[4] [5]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of VU0463271 and its consequences on neuronal signaling.





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com